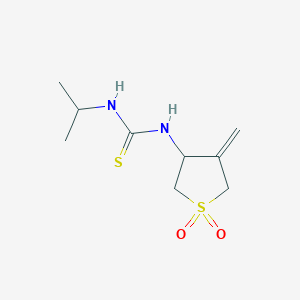

N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioureas are a class of organic compounds widely studied for their versatile applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry. The interest in thiourea derivatives stems from their unique structural features and reactivity, which allow for diverse chemical modifications and applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. Studies have detailed the synthesis of various thiourea compounds, characterizing them using spectroscopic techniques such as IR, NMR, and X-ray crystallography to confirm their structures (Yusof et al., 2010), (Abosadiya et al., 2015).

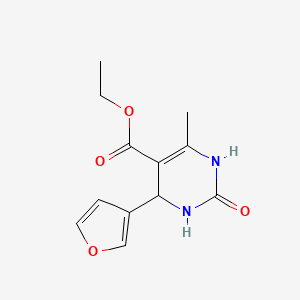

Molecular Structure Analysis

The molecular structures of thiourea derivatives have been extensively analyzed. X-ray crystallography reveals their configurations, often showing trans-cis arrangements and highlighting the importance of intramolecular hydrogen bonding in stabilizing these structures (Abosadiya et al., 2015).

Chemical Reactions and Properties

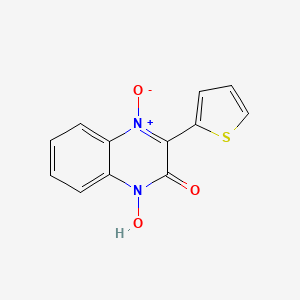

Thiourea derivatives participate in various chemical reactions, serving as key intermediates in the synthesis of heterocyclic compounds. Their reactivity can be influenced by substituents on the thiourea moiety, which can lead to the formation of complex structures with potential biological activities (Dmitriev et al., 2011).

Scientific Research Applications

Synthesis and Characterization

Research on thiourea derivatives, including those structurally related to N-isopropyl-N'-(4-methylene-1,1-dioxidotetrahydro-3-thienyl)thiourea, focuses primarily on their synthesis and characterization. For example, studies have reported the synthesis and characterization of various thiourea derivatives using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These compounds have been synthesized to explore their chemical properties and potential applications in various fields, including material science and pharmaceuticals (Yusof, Jusoh, Khairul, & Yamin, 2010).

Interaction with Nitric Oxide Synthase

Some thiourea derivatives have been evaluated for their interaction with biological targets such as inducible and neuronal nitric oxide synthase. Research indicates that novel thienylmethylthioureas can stimulate the activity of inducible Nitric Oxide Synthase (iNOS), suggesting potential applications in medical research and drug development (Suaifan, Goodyer, & Threadgill, 2010).

Antifungal and Yeast Activity

Thiourea derivatives have also been synthesized and tested for their antifungal activities against various fungi and yeast, indicating their potential as antifungal agents. Studies have shown that certain thiourea compounds exhibit higher fungal growth inhibition compared to others, highlighting the impact of molecular structure on biological activity (del Campo, Criado, Gheorghe, González, Hermosa, Sanz, Manzano, Monte, & Rodríguez-Fernández, 2004).

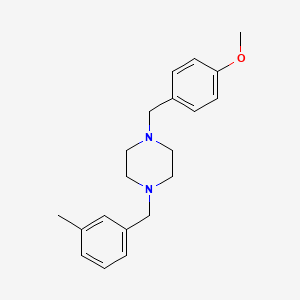

Catalysis and Organic Synthesis

Thioureas serve as catalysts in organic synthesis, demonstrating their versatility in facilitating various chemical reactions. For instance, thiourea derivatives have been used in the stereocontrolled synthesis of complex molecules, showcasing their utility in producing optically active compounds with high enantioselectivity (Wang, Bai, Peng, Qi, Jia, Guo, Luo, Xu, & Wang, 2012).

Environmental and Adsorption Studies

Thioureas are also explored in environmental science, particularly in the adsorption and removal of pollutants. Research into graphitic carbon nitrides (g-C3N4), synthesized from thiourea, demonstrates their efficacy in adsorbing dyes from water, suggesting their potential application in water purification technologies (Zhu, Xia, Ho, & Yu, 2015).

properties

IUPAC Name |

1-(4-methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S2/c1-6(2)10-9(14)11-8-5-15(12,13)4-7(8)3/h6,8H,3-5H2,1-2H3,(H2,10,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQILUVDTFEBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC1CS(=O)(=O)CC1=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylidene-1,1-dioxothiolan-3-yl)-3-propan-2-ylthiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)